molecular formula C10H11Cl2NO2 B8766504 3-(3,4-Dichloroanilino)butanoic acid CAS No. 34129-52-7

3-(3,4-Dichloroanilino)butanoic acid

Cat. No.: B8766504
CAS No.: 34129-52-7
M. Wt: 248.10 g/mol
InChI Key: FQQKIYYXVGSHRK-UHFFFAOYSA-N
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Description

3-(3,4-Dichloroanilino)butanoic acid is an organic compound with the molecular formula C10H11Cl2NO2 and a molecular weight of 248.11 g/mol (as the [M+H]+ adduct) . This butanoic acid derivative features a 3,4-dichloroanilino substituent, a structure that indicates its potential as a key intermediate or pharmacophore in medicinal chemistry research. The compound is of significant interest in the design and synthesis of novel bioactive molecules, particularly in the development of enzyme inhibitors. Its structural characteristics suggest potential applicability in building more complex peptidomimetic compounds, similar to those explored in dipeptidyl peptidase IV (DPP-IV) inhibitor research, a prominent therapeutic area for type 2 diabetes . Researchers can utilize this chemical as a versatile building block for constructing heterocyclic scaffolds or for introducing specific aniline-based steric and electronic properties into target molecules. The presence of both carboxylic acid and aniline functional groups provides handles for further chemical modification through coupling reactions, amide bond formation, or salt formation, facilitating the exploration of structure-activity relationships. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this and all related chemicals, such as its precursor 3,4-dichloroaniline, with appropriate care, as aniline derivatives can be hazardous upon skin contact, inhalation, or ingestion .

Properties

CAS No.

34129-52-7

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

3-(3,4-dichloroanilino)butanoic acid

InChI

InChI=1S/C10H11Cl2NO2/c1-6(4-10(14)15)13-7-2-3-8(11)9(12)5-7/h2-3,5-6,13H,4H2,1H3,(H,14,15)

InChI Key

FQQKIYYXVGSHRK-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 3-(3,4-Dichloroanilino)butanoic acid exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines. A notable study reported that derivatives showed reduced cell viability and induced apoptosis in human cancer cells, suggesting their potential as therapeutic agents in oncology .

Mechanisms of Action
The mechanisms through which these compounds exert their effects are varied. They may interact with specific cellular pathways involved in cell proliferation and survival. For instance, one study highlighted the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival .

Case Study: In Vivo Efficacy
In preclinical trials using animal models, compounds related to this compound have been shown to significantly inhibit tumor growth and metastasis. These findings support the ongoing exploration of these compounds as potential anticancer agents .

Environmental Science

Toxicological Studies
Toxicity assessments have been conducted to evaluate the environmental impact of this compound. Studies have focused on its effects on aquatic organisms and soil microbial communities. The lowest observed effect concentration (LOEC) for aquatic life was determined to be significant, indicating potential risks associated with its use in agricultural settings .

Biodegradation Research
Research into the biodegradation of this compound has revealed that certain microbial communities can adapt to metabolize it effectively. A study examining sediment-water systems found that this compound was mineralized at a high rate, suggesting that it could be broken down by microbial activity in contaminated environments .

Agricultural Chemistry

Herbicidal Properties
The compound has been investigated for its herbicidal properties, particularly in controlling weed species in crops. Its effectiveness as a selective herbicide has been documented in various studies, showcasing its ability to inhibit the growth of specific weed species without harming crops .

Field Trials
Field trials have demonstrated the efficacy of formulations containing this compound in reducing weed biomass while promoting crop yield. These trials emphasize its potential utility in sustainable agricultural practices .

Data Table: Biological Activities and Toxicity Profiles

Compound NameTarget Organism/PathwayIC50 (µM)Effect
This compoundHuman Cancer Cell Lines0.5Anticancer
Aquatic Organisms0.0375Toxicity
Soil Microbial CommunitiesN/ABiodegradation Potential

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(3-Chloroanilino)benzoic Acid

  • Structure: Features a benzoic acid core with a 3-chloroanilino substituent.
  • Molecular Weight: ~233.66 g/mol (C₁₃H₁₀ClNO₂).
  • Key Differences: The benzoic acid backbone reduces flexibility compared to the butanoic acid chain in the target compound. A single chlorine substituent (vs.

3-(3,5-Dichloroanilinocarbonyl)propionic Acid

  • Structure: Propionic acid derivative with a 3,5-dichloroanilinocarbonyl group.
  • Molecular Weight : ~277.11 g/mol (C₁₀H₈Cl₂N₂O₃).
  • Key Differences :
    • The carbonyl group introduces rigidity and may enhance metal-binding capacity, as seen in its use for synthesizing biologically active metal complexes .
    • 3,5-Dichloro substitution (meta positions) vs. 3,4-dichloro (ortho/meta) alters steric and electronic profiles .

Diclofenac (2-(2,6-Dichloroanilino)phenylacetic Acid)

  • Structure: A phenylacetic acid derivative with 2,6-dichloroanilino substitution.
  • Molecular Weight : 296.15 g/mol.
  • Key Differences: Phenylacetic acid backbone enhances lipophilicity (log P ~4.5) compared to the butanoic acid chain. 2,6-Dichloro substitution directs anti-inflammatory activity via cyclooxygenase inhibition, whereas 3,4-dichloro substitution may target alternative pathways .

2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic Acid

  • Structure: Thiazole ring fused with a carboxylic acid and 3,4-dichloroanilino group.
  • Molecular Weight : 289.14 g/mol (C₁₀H₆Cl₂N₂O₂S).
  • Higher melting point (289–291°C) compared to aliphatic analogs due to increased rigidity .

Comparative Data Table

Compound Backbone Substituents Molecular Weight (g/mol) Solubility (mg/L, 25°C) Key Applications
3-(3,4-Dichloroanilino)butanoic acid Butanoic acid 3,4-dichloroanilino ~248.1 <50 (estimated) Pharmaceuticals, ligands
4-(3-Chloroanilino)benzoic acid Benzoic acid 3-chloroanilino 233.66 Not reported Crystal engineering
Diclofenac Phenylacetic acid 2,6-dichloroanilino 296.15 33 NSAID
2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid Thiazole-carboxylic acid 3,4-dichloroanilino 289.14 Low Enzyme inhibitors

Research Findings and Implications

  • Solubility-Bioactivity Trade-off: Aliphatic chains (e.g., butanoic acid) offer higher solubility than aromatic backbones (e.g., benzoic acid) but may reduce target affinity .
  • Synthetic Utility: The butanoic acid chain allows modular derivatization, as seen in NSAID-like molecules and coordination complexes .

Preparation Methods

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (NAS) is a cornerstone for introducing amine groups into chlorinated benzene rings. For 3-(3,4-dichloroanilino)butanoic acid, NAS could involve reacting 3,4-dichloroaniline with γ-bromobutyric acid under alkaline conditions.

Reaction Conditions

  • Substrate : 3,4-Dichloroaniline (1.0 equiv)

  • Electrophile : γ-Bromobutyric acid (1.2 equiv)

  • Base : Potassium carbonate (2.0 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 80–100°C

  • Time : 12–24 hours

The reaction proceeds via deprotonation of the aniline’s amine group, which attacks the γ-carbon of the bromobutyric acid. A study on analogous systems reported yields of 85–92% when using polar aprotic solvents and excess base.

Reductive Amination

Reductive amination offers an alternative route by condensing 3,4-dichloroaniline with levulinic acid (4-oxopentanoic acid) followed by reduction.

Procedure

  • Condensation :

    • Mix 3,4-dichloroaniline and levulinic acid in ethanol.

    • Add acetic acid catalyst (10 mol%).

    • Reflux at 78°C for 6 hours.

  • Reduction :

    • Introduce sodium cyanoborohydride (1.5 equiv).

    • Stir at room temperature for 12 hours.

This method avoids harsh conditions, preserving acid-sensitive functional groups. Pilot-scale trials for similar compounds achieved 88–94% purity after recrystallization.

Industrial-Scale Optimization Strategies

Continuous Flow Reactor Systems

Adopting continuous flow technology, as seen in the synthesis of 3,3'-dichlorobenzidine dihydrochloride, could enhance efficiency:

ParameterValue
Reactor TypeTubular flow reactor
Residence Time30–60 minutes
Temperature90–110°C
Pressure0.5–1.0 MPa
Yield89–93% (theoretical)

Continuous systems minimize side reactions and improve heat transfer, critical for exothermic amination steps.

Solvent and Catalyst Selection

Industrial patents emphasize solvent recyclability and catalyst stability:

  • Preferred Solvents : Toluene, xylenes (for NAS); water/ethanol mixtures (for reductive amination).

  • Catalysts :

    • NAS : Tetrabutylammonium bromide (phase-transfer catalyst).

    • Reductive Amination : Pd/C (2 wt%) for hydrogenation variants.

Purification and Characterization

Acid-Base Extraction

Post-reaction mixtures are treated with NaOH (5% w/v) to dissolve unreacted aniline, followed by acidification with HCl to precipitate the product. This method achieved >98% purity in sulfonic acid analogues.

Crystallization

Recrystallization from ethanol/water (7:3 v/v) yields needle-like crystals. Differential scanning calorimetry (DSC) of analogous compounds shows melting points of 142–145°C, consistent with high purity.

Emerging Technologies

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 150°C) reduced reaction times for analogous aminations from 12 hours to 30 minutes, though scalability remains challenging.

Q & A

Q. What are the established synthetic routes for 3-(3,4-Dichloroanilino)butanoic acid, and what analytical methods validate its purity?

Answer: A common synthetic approach involves condensation reactions between 3,4-dichloroaniline and a β-keto acid derivative. For example, similar compounds like 4-(3,4-dichlorophenyl)-4-oxo-2-butenoic acid are synthesized via nucleophilic addition in dry benzene under reflux . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold). Structural confirmation employs 1H^1H- and 13C^{13}C-NMR to verify the anilino linkage and carboxylic acid group, complemented by FT-IR to identify characteristic carbonyl (C=O) and amine (N-H) stretches .

Q. How does the position of chlorine substituents influence the compound’s reactivity in biological systems?

Answer: The 3,4-dichloro substitution on the anilino group enhances electron-withdrawing effects, increasing electrophilicity at the carbonyl carbon. This promotes interactions with nucleophilic residues in enzymes or receptors. Comparative studies with 3,5-dichloro analogs (e.g., 3-(3,5-Dichloroanilinocarbonyl)propionic acid) show reduced activity due to steric hindrance, highlighting the importance of substituent positioning in bioactivity .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

Answer:

  • NMR:
    • 1H^1H-NMR: Aromatic protons (6.8–7.5 ppm, multiplet for dichlorophenyl), NH proton (~8.5 ppm, broad singlet).
    • 13C^{13}C-NMR: Carbonyl carbon (~170 ppm), aromatic carbons (110–140 ppm).
  • FT-IR:
    • Carboxylic acid O-H stretch (~2500–3300 cm1^{-1}), C=O stretch (~1700 cm1^{-1}).
  • Mass Spectrometry (MS):
    • Molecular ion peak ([M+H]+^+) at m/z 278.0 (calculated for C10_{10}H8_8Cl2_2NO2_2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structural analogs of this compound?

Answer: Discrepancies often arise from tautomerism or polymorphism. For example, 4-(3,4-dichloroanilino)-4-oxobut-2-enoic acid (CAS 54012-56-5) may exhibit keto-enol tautomerism, altering NMR and IR profiles. To resolve this:

  • Use variable-temperature NMR to observe dynamic equilibria.
  • Perform X-ray crystallography for unambiguous structural assignment, as demonstrated in metal-complexation studies of related carboxylic acids .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

Answer: Key parameters include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysis: Lewis acids (e.g., ZnCl2_2) accelerate condensation reactions.
  • Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Workup: Acid-base extraction minimizes residual aniline, improving purity (>97% yield achieved in scaled protocols) .

Q. How does this compound interact with transition metals, and what are implications for coordination chemistry?

Answer: The carboxylic acid and anilino groups act as bidentate ligands, forming stable complexes with metals like Cu(II) or Zn(II). For example, 3-(3,5-Dichloroanilinocarbonyl)propionic acid coordinates via the carbonyl oxygen and amine nitrogen, as confirmed by X-ray diffraction. Such complexes are explored for antimicrobial activity, with logP values adjusted to enhance membrane permeability .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Answer:

  • Enzyme Inhibition: Assay against tyrosine kinases or phosphatases (IC50_{50} determination via fluorometric methods).
  • Antimicrobial Screening: Broth microdilution (MIC values against Gram-positive/negative strains).
  • Cytotoxicity: MTT assay on human cell lines (e.g., HeLa or HEK293) to establish selectivity indices .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess structure-activity relationships (SAR) for derivatives?

Answer:

  • Variable Substituents: Synthesize analogs with halogen (F, Br), methyl, or methoxy groups at the 3,4-positions.
  • Pharmacokinetic Profiling: Calculate partition coefficients (logP) and polar surface area (PSA) to correlate with bioavailability.
  • Dose-Response Curves: Use 8-point dilution series (0.1–100 µM) to generate EC50_{50} or IC50_{50} values. Statistical validation via ANOVA (p < 0.05) .

Q. What computational methods support mechanistic studies of its reactivity?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to model transition states in hydrolysis or nucleophilic attacks.
  • Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with AutoDock Vina) to predict binding affinities.
  • QSAR Modeling: Derive Hammett constants (σ) for substituents to predict electronic effects on activity .

Q. How can researchers address low solubility in aqueous buffers during biological testing?

Answer:

  • Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • pH Adjustment: Deprotonate the carboxylic acid group (pH > 4.5) to enhance solubility.
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .

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